Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester
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Overview
Description
Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester is an organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by a cyclopentane ring attached to a carboxylic acid group, a p-tolyl group, and a 2-(diethylamino)ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester typically involves the esterification of cyclopentanecarboxylic acid with 2-(diethylamino)ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. The final product is often subjected to rigorous quality control measures to confirm its purity and chemical composition.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(dimethylamino)ethyl ester
- Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)propyl ester
- Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)butyl ester
Uniqueness
Cyclopentanecarboxylic acid, 1-(p-tolyl)-, 2-(diethylamino)ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The presence of the p-tolyl group also contributes to its unique steric and electronic characteristics, making it valuable in various research applications.
Properties
CAS No. |
69352-96-1 |
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Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-(4-methylphenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-4-20(5-2)14-15-22-18(21)19(12-6-7-13-19)17-10-8-16(3)9-11-17/h8-11H,4-7,12-15H2,1-3H3 |
InChI Key |
YVJQIYBGYUXISU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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